Benzyldimethyldecylammonium chloride
Description
Benzalkonium chloride is an antimicrobial preservative and is widely used against Gram-positive and Gram-negative organisms. It finds applications in cosmetic industry and pharmaceutical formulations.0>>Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.0>>Benzyldimethyl(mixed alkyl)ammonium chloride appears as colorless or yellowish powder or gummy amber solid. Aromatic odor. Very bitter taste. (NTP, 1992)
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
benzyl-decyl-dimethylazanium;chloride | |
|---|---|---|
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InChI |
InChI=1S/C19H34N.ClH/c1-4-5-6-7-8-9-10-14-17-20(2,3)18-19-15-12-11-13-16-19;/h11-13,15-16H,4-10,14,17-18H2,1-3H3;1H/q+1;/p-1 | |
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InChI Key |
TTZLKXKJIMOHHG-UHFFFAOYSA-M | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040780 | |
| Record name | Benzyldimethyldecylammonium chloride | |
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Molecular Weight |
311.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzyldimethyl(mixed alkyl)ammonium chloride appears as colorless or yellowish powder or gummy amber solid. Aromatic odor. Very bitter taste. (NTP, 1992), HYGROSCOPIC WHITE-TO-YELLOW POWDER WITH CHARACTERISTIC ODOUR. | |
| Record name | BENZYLDIMETHYL(MIXED ALKYL)AMMONIUM CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19873 | |
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| Record name | BENZALKONIUM CHLORIDE | |
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Solubility |
Soluble (>=10 mg/ml at 63 °F) (NTP, 1992), Solubility in water at 20 °C: good | |
| Record name | BENZYLDIMETHYL(MIXED ALKYL)AMMONIUM CHLORIDE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | BENZALKONIUM CHLORIDE | |
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CAS No. |
63449-41-2, 965-32-2 | |
| Record name | BENZYLDIMETHYL(MIXED ALKYL)AMMONIUM CHLORIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Decyldimethylbenzylammonium chloride | |
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| Record name | Benzenemethanaminium, N-decyl-N,N-dimethyl-, chloride (1:1) | |
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| Record name | C8-18-Alkydimethylbenzyl ammonium chlorides | |
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| Record name | Benzenemethanaminium, N-decyl-N,N-dimethyl-, chloride (1:1) | |
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| Record name | Benzyldimethyldecylammonium chloride | |
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| Record name | Quaternary ammonium compounds, benzyl-C8-18-alkyldimethyl, chlorides | |
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| Record name | Benzyl(decyl)dimethylammonium chloride | |
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| Record name | BENZALKONIUM CHLORIDE | |
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Melting Point |
29-34 °C | |
| Record name | BENZALKONIUM CHLORIDE | |
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Mechanistic Investigations of Biological Activities
Cellular Membrane Interaction Research
The primary mode of antimicrobial action for benzyldimethyldecylammonium chloride is the disruption of the microbial cell membrane. This process is initiated by the compound's cationic nature and amphiphilic structure, which facilitates a series of destructive interactions with the membrane's components.
The initial step in the antimicrobial process involves the electrostatic attraction between the positively charged quaternary ammonium (B1175870) head of this compound and the negatively charged components of microbial cell membranes. In bacteria, these components include phospholipids (B1166683) and teichoic acids in Gram-positive bacteria, and lipopolysaccharides in Gram-negative bacteria. This electrostatic binding is a critical prerequisite for the subsequent disruptive events, allowing the compound to accumulate at the cell surface and orient itself for membrane insertion.
Following the initial electrostatic binding, the hydrophobic decyl chain of this compound penetrates the lipid bilayer of the microbial membrane. This insertion disrupts the orderly arrangement of the phospholipid molecules, leading to a disorganization of the membrane structure. The presence of the bulky benzyl (B1604629) and dimethyl groups further contributes to this structural perturbation. This disruption increases the fluidity of the membrane and alters its permeability, compromising its function as a selective barrier. The integrity of the lipid bilayer is progressively lost, leading to a state of increased permeability to ions and other small molecules.
The profound alteration of membrane permeability culminates in the leakage of essential intracellular components. The compromised membrane can no longer maintain the electrochemical gradients necessary for cellular functions. This leads to the efflux of vital ions, such as potassium and phosphate, as well as low molecular weight metabolites. The uncontrolled movement of substances across the damaged membrane ultimately results in the complete loss of cellular integrity, leading to cell lysis and the release of the entire cytoplasmic content into the surrounding environment. This leakage of cellular contents is a definitive indicator of irreversible cell damage and death.
Intracellular Target Modulation Studies
Beyond its direct effects on the cell membrane, this compound can also interfere with crucial intracellular processes, further contributing to its antimicrobial efficacy. These intracellular actions often follow the initial breach of the cell membrane.
Once inside the microbial cell, this compound can interact with and inactivate essential enzymes. Enzymes that control a wide array of respiratory and metabolic activities are particularly vulnerable to deactivation by this cationic surfactant. The disruption of these enzymatic functions can halt vital metabolic pathways, such as energy production and biosynthesis of cellular components. For instance, some studies on benzalkonium chlorides have pointed to the inhibition of respiratory enzymes as a key mode of action. By disrupting these critical biochemical systems, this compound effectively shuts down the cell's ability to function and survive.
Computational studies, such as in silico molecular docking, have provided valuable insights into the potential intracellular targets of benzalkonium chlorides. While specific studies on the decyl derivative are limited, research on the closely related benzyldimethyldodecylammonium chloride (a C12 analogue) has demonstrated its potential to interact with key pathogenic enzymes in Candida albicans.
Molecular docking analyses have predicted that this compound can bind to the active sites of two crucial enzymes for the growth and virulence of C. albicans: dihydrofolate reductase (DHFR) and secreted aspartyl proteinases (SAPs). DHFR is essential for the synthesis of nucleotides and amino acids, while SAPs are critical for the fungus's ability to invade host tissues. The binding of the benzalkonium chloride analogue to these enzymes is predicted to inhibit their function, thereby hindering the pathogen's ability to proliferate and cause infection.
The following table summarizes the binding energies from a molecular docking study of benzyldimethyldodecylammonium chloride with Candida albicans enzymes. researchgate.net
| Enzyme Target | PDB ID | Ligand | Binding Energy (kcal/mol) |
| Dihydrofolate reductase (DHFR) | 1AI9 | Benzyldimethyldodecylammonium chloride | -5.3 |
| Candidapepsin-1 (SAPs) | 2QZW | Benzyldimethyldodecylammonium chloride | -5.5 |
These in silico findings suggest a dual mechanism of action for benzalkonium chlorides against fungal pathogens, involving both membrane disruption and the inhibition of key intracellular enzymes.
Comparative Analysis of Alkyl Chain Lengths on Biocidal Mechanism (e.g., C10 vs. C12, C14, C16)
The biocidal mechanism of this compound and related quaternary ammonium compounds (QACs) is intrinsically linked to their molecular structure, particularly the length of the N-alkyl chain. A comparative analysis of homologs with varying chain lengths—specifically C10 (decyldimethylbenzylammonium chloride), C12 (dodecyldimethylbenzylammonium chloride), C14 (tetradecyldimethylbenzylammonium chloride), and C16 (hexadecyldimethylbenzylammonium chloride)—reveals significant differences in their antimicrobial efficacy and interaction with microbial cells.
The fundamental biocidal action of these compounds begins with an electrostatic attraction between the positively charged quaternary nitrogen atom and the negatively charged components of the microbial cell surface. nih.govnih.gov Following this initial binding, the hydrophobic alkyl chain penetrates the cell's lipid bilayer. nih.gov The length of this chain is a critical determinant of the compound's effectiveness in disrupting the membrane.
Research indicates a direct correlation between increasing alkyl chain length and enhanced antimicrobial potency, up to a certain point. nih.govmdpi.com As the chain length increases from C10 to C16, the hydrophobicity of the molecule rises. This increased hydrophobicity improves the compound's ability to intercalate into and disrupt the hydrophobic core of the bacterial cell membrane. nih.gov This disruption leads to a loss of membrane integrity, leakage of essential cytoplasmic contents, and ultimately, cell death. nih.govnih.gov
Longer-chained QACs (C12, C14, C16) are generally more effective at physically disrupting the bacterial membrane compared to their shorter-chain (C10) counterparts. nih.gov This has been described as a "double-killing effect," where the cationic head provides the electrostatic attraction, and the longer alkyl tail provides a more potent membrane-disrupting action. nih.gov Studies have consistently shown that benzalkonium chlorides with alkyl chain lengths of C12, C14, and C16 exhibit higher bactericidal activity against bacteria like E. coli when compared to those with C10 or shorter chains. nih.govnih.gov The antimicrobial activity, as measured by the minimal inhibitory concentration (MIC), tends to increase (i.e., the MIC value decreases) with the lengthening of the hydrocarbon chain within this range. mdpi.com
However, this trend does not continue indefinitely. A "cut-off effect" has been observed, where increasing the alkyl chain length beyond C16 can lead to a decrease in biocidal efficacy. nih.gov It is theorized that excessively long alkyl chains (e.g., C18) may become too lipophilic, potentially reducing their mobility and solubility in aqueous environments or causing them to bend and shield the cationic head group, which would hinder the initial electrostatic interaction with the microbial cell surface. nih.gov
The mechanism of action can also differ depending on the target microorganism. For bacteria, the biocidal effect appears to be primarily driven by the action of individual QAC monomers disrupting the cell membrane, an effect that is significant even at concentrations below the critical micelle concentration (CMC). nih.gov In contrast, for enveloped viruses, the virucidal activity is significantly enhanced at or above the CMC, where the QACs form micelles that can solubilize the viral lipid envelope. nih.gov Since longer alkyl chains result in lower CMC values, compounds like the C14 and C16 homologs are more readily able to form these virucidal micelles at lower concentrations compared to the C10 and C12 homologs. nih.gov
Table 1: Relationship Between Alkyl Chain Length and Antimicrobial Properties
This table summarizes the general trends observed when comparing the biocidal properties of benzyldimethylammonium chloride homologs with different alkyl chain lengths.
| Alkyl Chain Length | Relative Hydrophobicity | General Bactericidal Efficacy | Membrane Penetration Capability | Critical Micelle Concentration (CMC) |
| C10 | Moderate | Moderate | Moderate | Highest |
| C12 | High | High | High | High |
| C14 | Very High | Very High | Very High | Low |
| C16 | Very High | High | High | Lowest |
Antimicrobial Efficacy and Spectrum of Activity Research
Efficacy against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Methicillin-Resistant Staphylococcus aureus (MRSA))
Benzyldimethyldecylammonium chloride and related benzalkonium chlorides (BACs) have shown significant efficacy against Gram-positive bacteria, including the notoriously resilient Staphylococcus aureus and its methicillin-resistant strains (MRSA). The primary mechanism of action involves the interaction of the positively charged quaternary ammonium (B1175870) cation with the negatively charged components of the bacterial cell wall and membrane, leading to increased permeability and disruption. brighton.ac.uk
Studies have established the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for these compounds against S. aureus. For instance, a comprehensive study on a large number of clinical S. aureus isolates reported a mode MIC of 2 mg/L and a mode MBC of 8 mg/L for benzalkonium chloride. nih.gov Another study focusing on specific strains found the MIC for S. aureus ATCC 6538 to be 3.9 µg/mL. mdpi.com Furthermore, research has indicated no significant difference in susceptibility to disinfectants like benzalkonium chloride between methicillin-sensitive Staphylococcus aureus (MSSA) and MRSA strains. nih.gov The bactericidal action is often rapid, with some studies demonstrating that most MRSA strains are killed within 20 seconds of exposure to benzalkonium chloride.
The following table summarizes the susceptibility of Staphylococcus aureus to benzalkonium chloride based on various research findings.
| Bacterial Strain | Test Compound | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus (Clinical Isolates) | Benzalkonium chloride | 2000 (mode) | 8000 (mode) |
| S. aureus ATCC 6538 | Benzalkonium chloride | 3.9 | Not Reported |
| S. aureus (various strains) | Benzalkonium chloride | 3.9 - 15.6 | Not Reported |
Note: MIC and MBC values can vary depending on the specific strain, testing methodology, and formulation of the compound.
Efficacy against Gram-Negative Bacterial Strains (Comparative Susceptibility Research)
While effective against Gram-positive bacteria, the efficacy of this compound against Gram-negative bacteria can be more variable. Gram-negative bacteria possess an outer membrane that acts as an additional protective barrier, which can hinder the uptake of certain antimicrobial agents. eoscu.com This structural difference often results in higher MIC values for Gram-negative strains compared to their Gram-positive counterparts.
Research comparing the susceptibility of different bacterial types has shown that Gram-positive bacteria are generally more susceptible to quaternary ammonium compounds. nih.gov For example, one study found that while some disinfectant formulations containing these compounds were effective against both S. aureus (Gram-positive) and Escherichia coli (Gram-negative), higher concentrations were sometimes required to achieve the same level of inhibition for the Gram-negative species. nih.gov
Mechanisms of reduced susceptibility in Gram-negative bacteria like Pseudomonas aeruginosa include changes in the cell wall's lipid composition, which can decrease the adsorption of the disinfectant. nih.gov
The table below presents a comparison of the Minimum Inhibitory Concentrations (MIC) of benzalkonium chloride and related compounds against representative Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Gram Stain | Test Compound | MIC (g/L) |
| Staphylococcus aureus | Positive | Disinfectant D4 | 0.05 |
| Escherichia coli | Negative | Disinfectant D4 | 0.1 |
| Staphylococcus aureus | Positive | Disinfectant D10 | 0.002 |
| Escherichia coli | Negative | Disinfectant D10 | 0.005 |
| Staphylococcus aureus | Positive | Disinfectant D12 | 1 |
| Escherichia coli | Negative | Disinfectant D12 | 1.25 |
| Staphylococcus aureus | Positive | Disinfectant D14 | 0.39 |
| Escherichia coli | Negative | Disinfectant D14 | 0.78 |
Data extracted from a study comparing various disinfectant formulations. nih.gov
Antifungal and Antiyeast Activity Studies (e.g., Candida albicans, Aspergillus niger)
This compound demonstrates significant fungicidal and antiyeast properties. Its mechanism of action against fungi is similar to that against bacteria, involving the disruption of the cell membrane's integrity.
Studies have shown its effectiveness against clinically relevant yeasts such as Candida albicans. Research on denture base resins incorporated with a related compound, benzyldimethyldodecyl ammonium chloride, demonstrated inhibition of C. albicans growth at a concentration of 3 wt.%. nih.gov
The compound is also active against molds like Aspergillus niger. One study found that benzalkonium chloride was the most sensitive agent against A. niger among the tested fungi. nih.gov Another detailed study on various Aspergillus species reported a Minimum Inhibitory Concentration (MIC) range of 0.03 to 0.15 µg/mL and a Minimum Fungicidal Concentration (MFC) range of 0.075 to 0.45 µg/mL for benzalkonium chloride against Aspergillus conidia. nih.gov
The following table summarizes the in vitro antifungal activity of benzalkonium chloride against selected fungal species.
| Fungal Species | Test Compound | MIC (µg/mL) | MFC (µg/mL) |
| Aspergillus niger | Benzalkonium chloride | 0.03 - 0.15 | 0.075 - 0.45 |
| Aspergillus flavus | Benzalkonium chloride | 0.03 - 0.15 | 0.075 - 0.45 |
| Aspergillus terreus | Benzalkonium chloride | 0.03 - 0.15 | 0.075 |
| Candida albicans | Benzyldimethyldodecyl ammonium chloride | Not determined (Inhibition at 3 wt.%) | Not determined |
Virucidal Activity against Enveloped Viruses
This compound is particularly effective against enveloped viruses. news-medical.net The viral envelope is a lipid bilayer that is susceptible to the disruptive action of this cationic surfactant. The mechanism of inactivation involves the solubilization of the viral envelope, leading to the destruction of the virus particle. nih.gov
Research has shown that the virucidal activity of benzalkonium chloride is concentration-dependent. Below its critical micelle concentration (CMC), the monomeric form of the compound adsorbs to the viral surface, leading to inactivation. At or above the CMC, the formation of micelles enhances the solubilization of the viral envelope, resulting in more potent virucidal action. nih.gov
A study evaluating different compositions of benzalkonium chlorides with varying alkyl chain lengths demonstrated significant log reductions in viral titers over time. For example, one composition achieved a 3.95 log10 reduction in an enveloped virus after a 10-minute contact time. nih.gov
The table below illustrates the virucidal efficacy of different benzalkonium chloride (BAC) compositions against an enveloped virus.
| BAC Composition | Contact Time (minutes) | Log10 Reduction in Virus Titer |
| Composition A | 5 | 0.11 |
| 10 | 0.39 | |
| Composition B | 5 | 0.31 |
| 10 | 0.79 | |
| Composition C | 5 | 0.79 |
| 10 | 1.70 | |
| Composition D | 5 | 2.06 |
| 10 | 3.16 | |
| Composition E | 5 | 2.23 |
| 10 | 3.31 | |
| Composition F | 5 | 2.66 |
| 10 | 3.95 |
Data from a study on the virucidal activity of BAC with varying alkyl chain lengths. nih.gov
Concentration-Dependent Efficacy and Kinetic Studies
The antimicrobial efficacy of this compound is highly dependent on its concentration and the duration of contact with the microorganism. Kinetic studies, such as time-kill assays, are crucial for understanding the speed at which this compound inactivates various pathogens.
Research has shown that higher concentrations of benzalkonium chloride lead to a more rapid reduction in microbial populations. nih.gov For instance, a time-kill assay against Acinetobacter species demonstrated that a 5 mg/L concentration of benzalkonium chloride resulted in a 5-log10 reduction in bacterial count after just 10 minutes of exposure under "clean" conditions. researchgate.net
Kinetic studies on Pseudomonas fluorescens exposed to a related compound, benzyldimethyldodecyl ammonium chloride, showed no bacterial growth at a concentration of 12.5 mg/L over a 24-hour period. researchgate.net The dynamics of disinfection are critical, as sub-inhibitory concentrations may not achieve complete eradication and could potentially contribute to the development of microbial resistance. nih.gov Mathematical models can be employed to describe the kinetics of bacterial growth and death at different concentrations of the disinfectant, revealing whether the effect is primarily bacteriostatic (inhibiting growth) or bactericidal (killing the bacteria). nih.gov
The following table presents data from a time-kill assay of benzalkonium chloride against Acinetobacter species, illustrating the log10 reduction in viable cells over time.
| Contact Time (minutes) | Log10 Reduction (Clean Conditions) | Log10 Reduction (Dirty Conditions - 0.3% BSA) |
| 0.5 | ~2.5 | ~0.2 |
| 1 | ~3.5 | ~0.3 |
| 2.5 | ~4.5 | ~0.4 |
| 5 | ~5.0 | ~0.5 |
| 10 | >5.0 | ~0.6 |
| 20 | >5.0 | ~0.7 |
| 30 | >5.0 | ~0.8 |
| 60 | >5.0 | ~0.9 |
| 90 | >5.0 | ~1.0 |
| 120 | >5.0 | ~1.0 |
Data based on a time-kill assay with 5 mg/L benzalkonium chloride. researchgate.net BSA (Bovine Serum Albumin) is used to simulate the presence of organic matter, which can reduce disinfectant efficacy.
Microbial Resistance and Adaptation Mechanisms
Development of Reduced Susceptibility in Bacterial Populations (e.g., Pseudomonas aeruginosa)
Repeated exposure of bacterial populations to sub-inhibitory concentrations of benzyldimethyldecylammonium chloride and related QACs can lead to the selection of strains with reduced susceptibility. This phenomenon has been notably documented in Pseudomonas species, which are frequently found in industrial environments where these disinfectants are used. nih.gov
For instance, studies on Pseudomonas aeruginosa have demonstrated that continuous exposure to benzalkonium chloride (BAC), a category that includes this compound, results in a significant increase in the Minimum Inhibitory Concentration (MIC). One study found that after 10 cycles of exposure to a constant sub-inhibitory concentration of BAC, the MIC for P. aeruginosa increased from 80 mg/L to 150 mg/L. rsc.org This acquired tolerance remained stable even after the removal of the BAC stressor. rsc.org Similarly, research on Pseudomonas fluorescens showed that stepwise adaptation to increasing concentrations of benzyldimethyldodecyl ammonium (B1175870) chloride (a closely related QAC) was readily achieved. nih.gov This adaptation not only conferred tolerance to the specific QAC but also resulted in cross-resistance to other antimicrobials, such as the antibiotic ciprofloxacin. nih.gov
The development of reduced susceptibility is a critical concern, as it indicates that the routine use of these disinfectants can inadvertently foster more resilient bacterial populations.
Table 1: Changes in Minimum Inhibitory Concentration (MIC) of Pseudomonas species upon Exposure to Benzalkonium Chloride (BAC)
| Bacterial Strain | Exposure Condition | Initial MIC (mg/L) | MIC after Exposure (mg/L) | Fold Increase |
|---|---|---|---|---|
| Pseudomonas aeruginosa | 10 cycles of sub-inhibitory BAC | 80 | 150 | 1.88 |
| Pseudomonas aeruginosa (clinical isolate) | 33 serial passages in sub-inhibitory BAC | Became less susceptible to ciprofloxacin | ||
| Pseudomonas fluorescens | Stepwise adaptation to benzyldimethyldodecyl ammonium chloride | Developed reduced susceptibility to BAC and ciprofloxacin |
Molecular Mechanisms of Bacterial Membrane Modification in Response to Exposure
The primary mode of action for QACs like this compound involves the disruption of bacterial cell membranes. nih.gov The positively charged nitrogen atom in the QAC molecule interacts electrostatically with negatively charged components of the bacterial membrane, such as phospholipids (B1166683) and teichoic acids. nih.govrsc.org Following this initial attraction, the long alkyl chain of the molecule penetrates the hydrophobic core of the membrane, leading to its destabilization, loss of integrity, and eventual cell death. nih.govirjmets.com
Research on Efflux Pump Activity and its Role in Resistance
One of the most significant mechanisms of resistance to this compound is the active removal of the compound from the bacterial cell via efflux pumps. nih.gov These are transport proteins embedded in the cell membrane that expel a wide range of toxic substances, including antibiotics and biocides. nih.govnih.gov Overexpression or modification of these pumps allows bacteria to maintain a low intracellular concentration of the biocide, enabling survival in otherwise lethal environments. nih.gov
Several families of efflux pumps have been implicated in QAC resistance:
Qac proteins: A group of multidrug efflux proteins frequently associated with resistance to benzalkonium chlorides. nih.gov
MdfA: This efflux protein has been shown to contribute to increased resistance to BAC in Escherichia coli. nih.gov
Resistance-Nodulation-Division (RND) family: This is a potent family of efflux pumps in Gram-negative bacteria. nih.gov The MexAB-OprM pump in P. aeruginosa and Pseudomonas syringae, and the SmeDEF pump in Stenotrophomonas maltophilia, have been linked to decreased susceptibility to BAC. nih.govnih.gov
Multidrug and Toxin Extrusion (MATE) family: The PmpM pump from P. aeruginosa has been shown to contribute to BAC resistance. nih.gov
The critical role of these pumps is highlighted by studies using efflux pump inhibitors, such as phenylalanine-arginine β-naphthylamide (PAβN). When this inhibitor is added, the susceptibility of previously resistant strains of Listeria monocytogenes and P. aeruginosa to BAC can be restored. nih.govmdpi.com
Table 2: Efflux Pumps Associated with Resistance to Benzalkonium Chloride (BAC)
| Efflux Pump | Pump Family | Bacterial Species |
|---|---|---|
| Qac proteins | Small Multidrug Resistance (SMR) | Various, e.g., Staphylococcus aureus |
| MdfA | Major Facilitator Superfamily (MFS) | Escherichia coli |
| MexAB-OprM | Resistance-Nodulation-Division (RND) | Pseudomonas aeruginosa, Pseudomonas syringae |
| MexCD-OprJ | Resistance-Nodulation-Division (RND) | Pseudomonas aeruginosa |
| SmeDEF | Resistance-Nodulation-Division (RND) | Stenotrophomonas maltophilia |
| PmpM | Multidrug and Toxin Extrusion (MATE) | Pseudomonas aeruginosa |
Alterations in Porin Expression and Antimicrobial Uptake
For this compound to reach its target (the cytoplasmic membrane), it must first cross the outer membrane of Gram-negative bacteria. This passage is often facilitated by porins, which are protein channels that allow the diffusion of small molecules. nih.govresearchgate.net A defensive strategy employed by bacteria is to reduce the number of these channels, thereby limiting the influx of the biocide. nih.gov
Role of Biofilm Formation in Enhanced Microbial Tolerance to this compound
Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix of extracellular polymeric substances (EPS). nih.govresearchgate.net This mode of growth provides significant protection against environmental stresses, including disinfectants. nih.gov Bacteria within a biofilm exhibit much greater tolerance to agents like this compound compared to their free-floating (planktonic) counterparts. nih.govnih.gov
The protective mechanisms afforded by biofilms are multifaceted:
Physical Barrier: The dense EPS matrix can impede the penetration of the biocide, preventing it from reaching cells in the deeper layers of the biofilm. nih.gov
Physiological Heterogeneity: Cells within a biofilm exist in different metabolic states. Slower-growing or dormant cells in the interior may be less susceptible to antimicrobials that target active cellular processes.
Altered Microenvironment: The chemical environment within the biofilm can differ from the bulk fluid, potentially neutralizing or inactivating the biocide.
Interestingly, exposure to sub-lethal concentrations of BAC can sometimes stimulate biofilm formation. researchgate.netmdpi.com Studies have shown that under certain nutrient and temperature conditions, the presence of BAC led to an increase in biofilm mass in E. coli. researchgate.netmdpi.com Another study on a P. aeruginosa strain found that exposure to BAC concentrations between 8 and 32 mg/L significantly augmented biofilm formation by over two-fold. nih.gov This suggests a complex interaction where the biocide itself can trigger a defensive response that further enhances bacterial tolerance.
Strategies to Mitigate Resistance Development in Environmental and Applied Settings
Addressing the development of resistance to this compound requires a multi-pronged approach focused on responsible use and innovative countermeasures.
Rotation of Disinfectants: Alternating the use of QACs with other disinfectants that have different mechanisms of action can prevent the selection of specialized resistance mechanisms.
Use of Appropriate Concentrations: Ensuring that biocides are used at concentrations well above the MIC for target organisms can reduce the survival of bacteria and limit the opportunity for adaptation to sub-inhibitory levels. irjmets.com
Development of Efflux Pump Inhibitors (EPIs): As research has shown, EPIs can restore bacterial susceptibility to QACs. nih.govmdpi.com The development of stable and non-toxic EPIs for use in conjunction with disinfectants is a promising strategy to combat resistance. researchgate.net
Anti-Biofilm Strategies: Since biofilms are a major source of tolerance, strategies aimed at preventing their formation or dispersing existing biofilms are crucial. This can include the use of enzymes that degrade the EPS matrix or molecules that interfere with the signaling pathways involved in biofilm development.
Biodegradation: Understanding the pathways by which microorganisms can naturally degrade this compound can inform waste treatment processes. researchgate.netresearchgate.net Enhancing the efficiency of biodegradation in wastewater treatment plants can reduce the concentration of these compounds released into the environment, thereby lowering the selective pressure for resistance. researchgate.net
Surface Modification: Grafting QACs onto surfaces can create antimicrobial materials that prevent initial bacterial adhesion and biofilm formation, a method being explored for medical devices and industrial membranes. mdpi.comresearchgate.net
By implementing these strategies, it may be possible to preserve the efficacy of important biocides like this compound and slow the spread of microbial resistance.
Environmental Fate and Ecotoxicological Research
Biodegradation Pathways and Rates in Environmental Compartments
Benzyldimethyldecylammonium chloride, a member of the alkyl dimethyl benzyl (B1604629) ammonium (B1175870) chloride (ADBAC) class of quaternary ammonium compounds (Quats), is subject to biodegradation in various environmental settings. The rate and pathway of its degradation are influenced by the environmental compartment and the microbial communities present.
Wastewater treatment plants (WWTPs) are a primary receiving environment for this compound due to its use in household and industrial disinfectants. Removal in these systems is typically high, often exceeding 99%, and is attributed to a combination of biodegradation and sorption to sludge. au.dk While sorption is a significant removal mechanism, a missing fraction in the mass balance of these compounds in WWTPs suggests that biodegradation also plays a crucial role. au.dk
In systems like moving bed biofilm reactors (MBBRs), which utilize biofilms for pollutant removal, specific degradation half-lives have been determined for benzalkonium chlorides (BACs). For instance, BAC-12 (a close structural analog) was found to have a degradation half-life of 12 hours. au.dk Studies using aerobic mixed cultures developed from contaminated aquatic sediment have shown that complete degradation of alkyl benzyl dimethyl ammonium chloride can occur without a lag period and without the accumulation of degradation products at concentrations of 20 and 50 mg/L. researchgate.net However, the presence of other carbon sources can influence the degradation timeline; in some activated sludge systems, BAC degradation only commences after more easily consumable sources like glucose are depleted. nih.gov The rate of degradation in the aqueous phase of activated sludge has been found to be, on average, twenty times higher than in the solid phase. nih.gov
It has been noted that the length of the alkyl chain can influence biodegradability, with studies on ADBAC compounds showing high degradation rates (79–95%) for those with shorter chains (C8, C10, C12, C14), but virtually no biodegradation for longer chains like C16 and C18. nih.govresearchgate.net This discrepancy is sometimes attributed to the inhibitory effects of the compounds on the microbial inoculum used in testing. nih.govresearchgate.net
| Compound Type | System | Parameter | Finding | Source |
|---|---|---|---|---|
| Benzalkonium Chloride (BAC-12) | Moving Bed Biofilm Reactor (MBBR) | Degradation Half-life | 12 hours | au.dk |
| Benzalkonium Chloride (BAC-14) | Moving Bed Biofilm Reactor (MBBR) | Degradation Half-life | 20 hours | au.dk |
| Alkyl Benzyl Dimethyl Ammonium Chloride (BAC) | Activated Sludge | Aqueous Phase Utilization Rate (kI1) | 1.25 mg BAC/g VSS·h | nih.gov |
| Alkyl Benzyl Dimethyl Ammonium Chloride (BAC) | Activated Sludge | Solid Phase Utilization Rate (kI2) | 0.31 mg BAC/g VSS·h | nih.gov |
| C12-C18 ADBAC | Aerobic Biodegradability Test (OECD 301 B) | Degradation | 72% over 28 days | nih.gov |
The fate of this compound in soil and sediment is less well-documented compared to aqueous systems. While some studies indicate that BACs can be degraded in soil, the rate and extent appear to be highly variable and potentially limited. au.dk The strong tendency of these cationic compounds to bind to negatively charged soil and sediment particles can significantly reduce their bioavailability for microbial degradation. researchgate.net
Data regarding the biodegradation of related quaternary ammonium compounds in these compartments are scarce and sometimes contradictory. nih.gov For example, one aerobic soil metabolism study found a similar compound, didecyldimethylammonium chloride (DDAC), to be stable with very little degradation occurring over a 365-day period. nih.gov Another study focusing on aquatic sediments found that DDAC rapidly partitioned to the sediment and remained stable over the 120-day test period. nih.gov These findings suggest that under certain environmental conditions, particularly anaerobic ones, the persistence of these compounds in soil and sediment could be significant. nih.gov
Research into the biodegradation of benzyldimethylalkylammonium chloride has elucidated a common metabolic pathway initiated by specific microbial strains, such as Aeromonas hydrophila. researchgate.netcapes.gov.brnih.gov The initial and rate-limiting step in the catabolism is the cleavage of the C-N bond connecting the decyl alkyl chain to the quaternary nitrogen atom. researchgate.netcapes.gov.brnih.gov
This primary degradation step yields two initial metabolites: benzyldimethylamine (BDMA) and an alkanaldehyde (decanal). au.dkresearchgate.net BDMA is a key intermediate that undergoes further degradation. researchgate.netcapes.gov.brnih.gov Subsequent steps involve sequential demethylation reactions, leading to the formation of benzylmethylamine and then benzylamine. researchgate.netcapes.gov.brnih.gov Benzylamine is then subject to deamination, which results in the formation of benzaldehyde. researchgate.netcapes.gov.brnih.gov Benzaldehyde is rapidly converted into benzoic acid, which can be further mineralized by microorganisms. researchgate.netcapes.gov.brnih.gov
In addition to this primary pathway, other degradation routes have been identified in complex microbial systems like those in MBBRs. These include pathways involving ω-oxidation followed by either β-oxidation or α-oxidation, leading to a variety of other metabolites. au.dk
| Compound Name | Role in Pathway | Source |
|---|---|---|
| Benzyldimethylamine (BDMA) | Initial Intermediate | researchgate.netcapes.gov.brnih.gov |
| Benzylmethylamine | Secondary Intermediate | researchgate.netcapes.gov.brnih.gov |
| Benzylamine | Tertiary Intermediate | researchgate.netcapes.gov.brnih.gov |
| Benzaldehyde | Quaternary Intermediate | researchgate.netcapes.gov.brnih.gov |
| Benzoic Acid | Final Product before mineralization | researchgate.netcapes.gov.brnih.gov |
Sorption and Sequestration in Environmental Media
Sorption is a critical process governing the environmental distribution and fate of this compound. As a cationic surfactant, it exhibits a strong affinity for negatively charged surfaces prevalent in wastewater biosolids, soils, and sediments. nih.govresearchgate.net
In wastewater treatment, a significant portion of this compound is removed from the aqueous phase through adsorption onto sludge (biosolids). au.dk This process is driven by both cation exchange, due to the positively charged quaternary nitrogen, and hydrophobic interactions between the compound's long alkyl chain and the organic matter in the sludge. researchgate.net
The extent of adsorption is positively correlated with the compound's hydrophobicity; Quats with longer alkyl chains exhibit stronger sorption. researchgate.net For instance, in one study, the extent of adsorption for C16-BDMA to primary sludge was 89%, significantly higher than the 67% observed for C12-BDMA under the same conditions. researchgate.net The adsorption process is rapid, typically reaching equilibrium within a few hours. researchgate.net The partitioning of these compounds to sludge reduces their concentration in the final effluent but concentrates them in the biosolids, which may be subsequently applied to land. researchgate.net
Similar to biosolids, this compound binds strongly to soil and sediment particles. The primary binding mechanisms are interactions with soil organic matter and clay minerals, both of which typically carry a net negative charge. researchgate.net The adsorption capacity is highly dependent on the soil's composition; soils with higher percentages of clay and organic matter exhibit greater adsorption. researchgate.net
The adsorption behavior is often described using isotherm models. Both the Langmuir and Freundlich models have been successfully applied, with the Langmuir model often providing a better fit, suggesting a monolayer type of adsorption onto a homogenous surface. researchgate.neteeer.org
The strong binding to soil particles has significant implications for the compound's environmental mobility. Column tests have demonstrated very low leaching potential for benzalkonium chlorides. researchgate.net In one study, less than 1% of the available compound leached through a sandy loam soil column, indicating that the possibility of it becoming bioavailable in lower soil layers or migrating to groundwater is very low at environmentally relevant concentrations. researchgate.net However, this strong sorption also leads to accumulation in the upper soil layers, increasing its persistence in that compartment. researchgate.net
| Compound | Adsorbent | Isotherm Model Fit | Key Finding | Source |
|---|---|---|---|---|
| Benzyl dimethyl dodecyl ammonium chloride (BDDA) | Agricultural Soils | Langmuir > Freundlich | Adsorption is higher in soils with more clay content. | researchgate.net |
| Benzyl dimethyl tetradecyl ammonium chloride (BDTA) | Agricultural Soils | Langmuir > Freundlich | Longer alkyl chain (BDTA) leads to greater adsorption than BDDA. | researchgate.net |
| Benzalkonium Chlorides (BACs) | Powdered Activated Carbon (PAC) | Langmuir > Freundlich | PAC shows high adsorption capacity (qmax) compared to soil or sludge. | eeer.org |
| Dodecyltrimethylammonium chloride (DTAC) | Agricultural Soils | Langmuir > Freundlich | Soil clay content is the predominant phase for sorption. | researchgate.net |
Influence of Environmental Factors on Sorption (e.g., Dissolved Organic Carbon, Ionic Strength)
The sorption of this compound to soil, sediment, and sludge is a critical process governing its environmental concentration and bioavailability. This process is significantly influenced by various environmental factors, primarily the presence of dissolved organic carbon (DOC) and the ionic strength of the surrounding water.
Dissolved Organic Carbon (DOC): The interaction between this compound and DOC is complex. DOC can compete with the cationic surfactant for sorption sites on solid matrices, which may decrease the extent of its removal from the water column. Conversely, this compound can bind to DOC, forming complexes that may alter its transport and bioavailability. Research on various organic pollutants has shown that DOC can either enhance or inhibit sorption depending on the specific properties of the pollutant, the organic matter, and the sorbent surface. For instance, some studies have found that the presence of DOC can lead to pore blockage on adsorbents like activated carbon, hindering the sorption of organic micropollutants. researchgate.netnih.gov
Ionic Strength: The ionic strength of an aqueous medium also plays a crucial role in the sorption of this compound. As a cationic compound, its sorption is mediated by both electrostatic and hydrophobic interactions. An increase in ionic strength can have competing effects. On one hand, higher concentrations of other cations (e.g., Na⁺, Ca²⁺) can compete with the positively charged head of the benzyldimethyldecylammonium cation for negatively charged binding sites on surfaces, thereby reducing sorption via cation exchange. On the other hand, increased ionic strength can lead to a "salting-out" effect, reducing the solubility of the compound and promoting its partitioning from the water phase to the solid phase through hydrophobic interactions of its alkyl chain. nih.govnih.gov Studies on benzalkonium chlorides have demonstrated that adsorption can be significantly dependent on ionic strength, with some research showing increased adsorption in the presence of salts like sodium chloride. nih.gov
Pathways of Environmental Entry and Distribution
The primary route of entry for this compound into the environment is through the disposal of consumer and industrial products "down-the-drain". nih.gov Due to its widespread use as a disinfectant, surfactant, and biocide in household cleaners, personal care products, and industrial applications, significant quantities are channeled into municipal and industrial wastewater streams. researchgate.net
These streams lead to wastewater treatment plants (WWTPs), which are a central hub for the compound's environmental distribution. tandfonline.comnorthwestern.edu As a cationic surfactant, this compound has a strong affinity for negatively charged surfaces. Consequently, during wastewater treatment, it adsorbs strongly to the organic solids in sewage sludge. uwo.ca This leads to a high rate of removal from the liquid phase, with a significant portion of the chemical mass becoming concentrated in the biosolids.
The environmental distribution of this compound occurs via two main pathways from WWTPs:
Liquid Effluent: A fraction of the compound that is not removed during treatment is discharged with the treated effluent into surface waters, such as rivers and lakes. Once in the aquatic environment, it tends to partition from the water column to suspended solids and bottom sediments. tandfonline.com
Biosolids Application: Sewage sludge (biosolids) is often applied to agricultural land as a soil conditioner. This practice directly introduces the sorbed this compound into the terrestrial environment. uwo.ca
Due to its very low vapor pressure, volatilization from water or soil surfaces is not a significant environmental fate process. nih.gov Therefore, the primary environmental compartments of concern are surface waters, sediments, and soils amended with biosolids. nih.gov
Ecological Effects on Aquatic Organisms
This compound, as part of the larger group of alkyl dimethyl benzyl ammonium chlorides (ADBACs), is known to be toxic to a wide range of aquatic organisms. beyondpesticides.org Its biocidal properties, while useful in disinfectant products, pose a risk to non-target species in the environment.
As an effective algaecide, this compound and related ADBACs exhibit high toxicity towards algae and aquatic plants, which are the primary producers in most aquatic ecosystems. epa.gov Disruption of these organisms can have cascading effects on the entire food web. Research has shown that exposure to benzalkonium chloride (BAC) results in a concentration-dependent inhibition of algal growth. nih.gov The toxicity is generally observed at low mg/L to µg/L concentrations. For example, one study determined the 72-hour EC50 (the concentration causing a 50% effect on growth) for the green alga Pseudokirchneriella subcapitata to be 0.255 mg/L. nih.gov
Aquatic invertebrates, such as cladocerans, are crucial components of freshwater ecosystems and are often highly sensitive to chemical contaminants. Studies on benzalkonium chloride have demonstrated significant acute and chronic toxicity to species like Daphnia magna and Ceriodaphnia dubia. nih.gov Acute effects, measured by immobilization or mortality over short periods (e.g., 48 hours), occur at concentrations in the low µg/L range. epa.govnih.gov Chronic effects, which impact reproduction and survival over longer exposure, are observed at even lower concentrations, sometimes by an order of magnitude. nih.gov One study found that benzalkonium chloride induced DNA damage in both D. magna and C. dubia at concentrations far below those found in some surface waters, highlighting a potential environmental risk. nih.gov
Fish are also susceptible to the toxic effects of this compound. Acute toxicity tests, which determine the concentration lethal to 50% of a test population (LC50) over a set period (typically 96 hours), classify ADBACs as highly toxic to fish. epa.gov For instance, the 96-hour LC50 for Bluegill Sunfish (Lepomis macrochirus) has been reported at 515 µg/L in one study and as low as 154.5 µg/L in another. epa.gov
Recent research has also focused on sub-lethal effects at environmentally relevant concentrations. A 2024 study on zebrafish (Danio rerio) adults found that exposure to ADBAC (C12-C16 mixture) at concentrations as low as 0.4 µg/L for 96 hours induced an oxidative stress response in the liver, brain, gut, and gills. nih.gov The study also observed a significant increase in the expression of genes related to apoptosis (programmed cell death), indicating that even very low environmental concentrations may pose a threat to the health of freshwater fish. nih.gov
Analytical Chemistry Methodologies for Quantification and Characterization
Chromatographic Separation Techniques
Chromatography is the cornerstone for the analysis of benzyldimethyldecylammonium chloride and its homologs. These techniques separate the compound from other components in a mixture, allowing for its precise identification and quantification.
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used method for the analysis of this compound. hpc-standards.comresearchgate.net The presence of a benzyl (B1604629) group in the molecule provides a chromophore that allows for UV detection, typically at wavelengths around 214 nm, 254 nm, or 262 nm. nih.govnih.gov Reversed-phase HPLC is the most common approach, but challenges can arise due to the strong ion-exchange interactions between the cationic analyte and residual silanols on conventional silica-based columns, which can lead to poor peak shape. thermofisher.com
To overcome this, specialized columns such as cyano or surfactant-specific columns (e.g., Acclaim Surfactant Plus) are often employed. nih.govthermofisher.comupb.ro The mobile phase typically consists of a mixture of an organic solvent like acetonitrile and an aqueous buffer (e.g., sodium acetate, ammonium (B1175870) acetate) to ensure good separation and peak symmetry. nih.govupb.roresearchgate.net Isocratic elution is often sufficient for separating BAC homologs. researchgate.netlcms.cz The method demonstrates good linearity over a range of concentrations, making it suitable for routine quantification in various products. nih.govupb.ro
Table 1: Examples of HPLC-UV Conditions for Benzalkonium Chloride Analysis This table is interactive. Users can sort and filter the data.
| Column Type | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Application | Reference |
|---|---|---|---|---|---|
| Cyano (5 µm, 4.6 x 250 mm) | 60% Acetonitrile / 40% 0.1 M Sodium Acetate (pH 5) | 1.0 | 254 | General Quantification | nih.gov |
| Acclaim Surfactant Plus (3 µm, 3.0 x 150 mm) | 50% Acetonitrile / 50% 0.2 M Ammonium Acetate | 0.5 | 262 | Wastewater Samples | upb.ro |
| Shimadzu CN-3 (5 µm, 4.6 x 250 mm) | 60% Acetonitrile / 40% 0.1 mol/L Ammonium Acetate (pH 5.0) | 0.5-1.0 | 260 | General Quantification | google.com |
| Kromasil C18 (5 µm, 4.6 x 200 mm) | 80% Acetonitrile / 20% Buffer* | 1.0 | 262 | Chemical Disinfectants | nih.gov |
*Buffer: 4 mmol/L sodium octanesulfonate—0.02 mol/L sodium acetate, adjusted with acetic acid to pH 5.2.
For the analysis of trace levels of this compound in complex matrices such as environmental samples, food, or biological fluids, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govrsc.org This technique offers superior sensitivity and selectivity compared to HPLC-UV. nih.gov
The electrospray ionization (ESI) interface is commonly used, as QACs are pre-charged and ionize efficiently in the positive ion mode. researchgate.net The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). For benzyldimethyldecylammonium (C10-BAC), the molecular ion is observed at m/z 278. researchgate.net Tandem mass spectrometry (MS/MS) provides unequivocal structural identification by isolating the molecular ion and fragmenting it to produce characteristic product ions. nih.govusgs.gov This high degree of specificity allows for reliable quantification even in the presence of co-eluting matrix components. nih.gov The development of methods based on LC-MS/MS has been crucial for biomonitoring studies and ensuring compliance with maximum residue limits (MRLs) in foodstuffs. nih.govaesan.gob.es
Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its ionic nature and lack of volatility. american.edu However, GC-based methods can be employed through pyrolytic conversion in a hot GC injector port. american.edunih.govresearchgate.net At high temperatures (e.g., 250-300°C), the quaternary ammonium salt undergoes thermal degradation, often via Hofmann elimination or nucleophilic substitution, to form volatile tertiary amines and alkyl halides. american.edujst.go.jp For this compound, pyrolysis can yield products such as decyldimethylamine, benzyl chloride, and methyl chloride. jst.go.jpdss.go.th These volatile products can then be separated by GC and identified, often using a mass spectrometer (GC-MS). american.edudss.go.th
While this "in-injector" pyrolysis approach is effective, it carries the risk of contaminating the GC system. nih.govresearchgate.net An alternative methodology utilizes Headspace GC (HS-GC). In this technique, the sample is treated in a sealed vial to decompose the QAC and generate volatile products. nih.govilmexhibitions.com For instance, treatment with 2,2-dimethoxypropane (DMP) under acidic catalysis can decompose aromatic QACs to form volatile compounds like benzyl chloride or chloromethane. nih.govilmexhibitions.com The headspace, containing only the volatile analytes, is then sampled and injected into the GC, thereby avoiding the introduction of non-volatile salts into the system. nih.gov This approach allows for the quantification of QACs in aqueous samples without requiring a matching reference standard, a significant advantage over many LC methods. nih.gov
Capillary Electrophoresis (CE) is another powerful technique for separating ionic species like this compound. nih.gov Separation in CE is based on the differential migration of analytes in an electric field according to their charge and size. nih.gov While UV detection is commonly used with CE, Capacitively Coupled Contactless Conductivity Detection (C4D) offers a universal detection method for charged species without the need for a chromophore.
A study on the simultaneous determination of benzyldimethyloctylammonium chloride (C8-BAC) and benzyldimethyldodecylammonium chloride (C12-BAC) using CE-C4D demonstrated the utility of this approach for QAC analysis. researchgate.net The method utilized a fused silica capillary with a background electrolyte of 100 mM acetic acid in 30% acetonitrile. researchgate.net This technique provides rapid analysis times, often under 10 minutes, and can achieve low detection limits, making it a viable alternative to HPLC for the quality control of products containing QACs. nih.govresearchgate.net The addition of organic solvents like acetonitrile to the buffer is often necessary to prevent micelle formation and adsorption of the surfactant molecules to the capillary wall, ensuring efficient separation. researchgate.net
Sample Preparation and Extraction Strategies
Effective sample preparation is a critical step in the analytical workflow, particularly when dealing with complex matrices. The goal is to isolate and concentrate the target analyte, this compound, while removing interfering substances that could compromise the accuracy and precision of the subsequent analysis.
Solid-Phase Extraction (SPE) is a widely adopted technique for the cleanup and pre-concentration of this compound from diverse and complex samples, including environmental water, wastewater, soil, and food products. upb.rodss.go.thnih.gov The method relies on the partitioning of the analyte between a liquid sample and a solid sorbent material packed in a cartridge.
For QACs, reversed-phase (e.g., C18) or polymeric (e.g., Strata-X, Oasis HLB) sorbents are commonly used. upb.rodss.go.thnih.gov The general procedure involves:
Conditioning: The SPE cartridge is washed with a solvent like methanol followed by water to activate the sorbent.
Loading: The sample is passed through the cartridge. This compound is retained on the solid phase through hydrophobic and/or ion-exchange interactions.
Washing: The cartridge is rinsed with water or a weak organic solvent mixture to remove interfering compounds that are not strongly retained.
Elution: The retained analyte is eluted from the cartridge using a small volume of a strong organic solvent, such as methanol, acetonitrile, or a mixture like methanol-ethyl acetate. nih.gov
This process not only cleans the sample but also concentrates the analyte, significantly improving the detection limits of the analytical method. upb.ro For instance, SPE has been successfully applied to extract BAC homologs from wastewater, achieving recoveries between 86.0% and 94.6%. upb.ro In some methods, a counterion like linear alkylbenzenesulfonates (LAS) is added to the sample to form a hydrophobic ion-pair with the cationic QAC, enhancing its retention on the SPE cartridge. dss.go.thnih.gov Another common approach for food and agricultural samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves a salting-out extraction followed by dispersive SPE for cleanup before LC-MS/MS analysis. aesan.gob.eseurl-pesticides.eu
Mitigation of Matrix Interferences in Analytical Procedures
The accurate quantification of this compound, a quaternary ammonium compound (QAC), in complex samples is often challenged by the presence of matrix interferences. These interferences, originating from the sample's components other than the analyte, can cause signal suppression or enhancement, leading to inaccurate results. Various strategies have been developed to mitigate these effects, primarily involving sample preparation and strategic calibration.
A widely adopted and effective sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method . This approach is utilized for extracting QACs from diverse matrices such as fruits, vegetables, and animal tissues. researchgate.netaesan.gob.eseurl-pesticides.eu The QuEChERS procedure typically involves an extraction step with acetonitrile followed by a partitioning step induced by the addition of salts. aesan.gob.esekb.eg For certain applications, this extraction is sufficient without further cleanup. eurl-pesticides.eu
Solid-Phase Extraction (SPE) is another powerful technique for sample cleanup and analyte concentration. Specifically, weak cation-exchange SPE cartridges have proven efficient in removing matrix interferences from complex biological samples like human serum and urine. nih.gov In one validated method, the use of such cartridges resulted in matrix effects ranging from -27% to 15.4%, demonstrating a significant reduction in interference. nih.gov
To compensate for remaining matrix effects during instrumental analysis, several quantification strategies are employed:
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to mimic the matrix effects experienced by the analyte in the actual sample. researchgate.net
Standard Addition: In this method, known amounts of the analyte standard are added directly to aliquots of the sample extract. This approach is highly effective at compensating for matrix effects as the calibration is performed within each unique sample matrix. researchgate.net Studies have shown that standard addition methods provide accurate analytical results where simpler solvent-based calibrations fail due to significant signal suppression. researchgate.net
Use of Internal Standards: The addition of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is a robust strategy. researchgate.net The internal standard experiences similar matrix effects as the target analyte, and by using the ratio of the analyte signal to the internal standard signal, these effects can be effectively normalized, leading to more accurate quantification. researchgate.net
The choice of extraction and mitigation strategy depends heavily on the matrix itself. For instance, in sludge samples, ultrasonic extraction with a hydrochloric acid-methanol solution has been used, with resulting matrix effects ranging from -25.5% to 7.2%. researchgate.net The complexity of the matrix dictates the necessary level of cleanup and the most appropriate calibration strategy to ensure reliable and accurate quantification of this compound.
Method Validation and Performance Assessment
Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. For this compound, validation encompasses several key performance characteristics to ensure the reliability and accuracy of quantitative results.
Linearity and Calibration Curve Development
Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and examining the resulting calibration curve.
For the analysis of this compound and related benzalkonium chlorides (BACs), liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods consistently demonstrate excellent linearity over wide concentration ranges. A common criterion for accepting linearity is a coefficient of determination (R²) value of ≥ 0.990. aesan.gob.es Many validated methods report R² values exceeding 0.999, indicating a strong linear relationship between concentration and instrument response. researchgate.netekb.egshimadzu.comresearchgate.net
The concentration range for linearity studies varies depending on the application and sample matrix. For instance, in the analysis of agricultural products, a linear range of 1 ng/mL to 100 ng/mL has been validated. ekb.eg In human serum and urine, a broader range of 0.05 ng/mL to 150 ng/mL has been established. nih.gov For disinfectant analysis, the range can be significantly higher, such as 50 to 150 µg/mL. researchgate.net In some cases, particularly over very large concentration ranges, a quadratic calibration model may be required to accurately describe the instrumental response. researchgate.net
| Matrix | Analytical Method | Concentration Range | Correlation Coefficient (R²) |
|---|---|---|---|
| Sludge | LC-MS/MS | 0.5 - 100 ng/mL | > 0.999 |
| Human Serum & Urine | LC-MS/MS | 0.05 - 150 ng/mL | Not Specified |
| Agricultural Products | LC-MS/MS | 1 - 100 ng/mL | ≥ 0.999 |
| Pharmaceutical Formulation | LC | 50 - 150 µg/mL | 0.999 |
| Disinfectant Standard | HPLC | up to 100 mg/L | 0.9999 |
Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These parameters define the sensitivity of an analytical method.
Modern analytical techniques, particularly LC-MS/MS, provide high sensitivity for the determination of this compound and other QACs. The specific LOD and LOQ values are highly dependent on the sample matrix and the instrumentation used. In complex matrices like sludge, a method detection limit (MDL) for benzalkonium chlorides has been reported as 3.0 ng/g. researchgate.net For the analysis of human serum and urine, a highly sensitive method was developed with method limits of detection (MLODs) ranging from 0.002 to 0.42 ng/mL and method limits of quantification (MLOQs) from 0.006 to 1.40 ng/mL. nih.gov
| Matrix | Parameter | Reported Value |
|---|---|---|
| Human Serum & Urine | LOD | 0.002 - 0.42 ng/mL |
| LOQ | 0.006 - 1.40 ng/mL | |
| Sludge | LOD | 3.0 ng/g |
Accuracy and Recovery Rate Evaluations
Accuracy refers to the closeness of a measured value to the true value. It is often assessed through recovery studies, where a sample is spiked with a known amount of the analyte and the percentage of the added analyte that is measured (recovered) is calculated.
For this compound and related compounds, validated methods show good accuracy across various matrices. In studies on agricultural products, average recovery rates were found to be in the range of 78% to 117%. ekb.eg Similarly, for 25 different QACs in sludge, spiked recovery rates were between 74% and 107%. researchgate.net A comprehensive study on human serum and urine fortified at three different concentrations (1, 5, and 20 ng/mL) reported recoveries of 61–129%. nih.gov
Precision, which measures the closeness of repeated measurements, is also evaluated alongside accuracy. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For QACs in agricultural products, the CV% was less than 10%. ekb.eg In the analysis of human serum and urine, intra-day and inter-day variations were reported as 0.22–17.4% and 0.35–17.3%, respectively. nih.gov
| Matrix | Spike Levels | Average Recovery (%) | Precision (RSD/CV) |
|---|---|---|---|
| Human Serum & Urine | 1, 5, 20 ng/mL | 61 - 129% | 0.22 - 17.4% |
| Agricultural Products | Not Specified | 78 - 117% | < 10% |
| Sludge | Not Specified | 74 - 107% | 0.8 - 20.6% |
| Deionized Water | 2 µg/L | 89 - 104% | 4.4 - 12% |
Specificity and Robustness Studies for Method Reliability
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of this compound, this is particularly important as it is often part of a mixture of benzalkonium chlorides with varying alkyl chain lengths (e.g., C12, C14, C16). Chromatographic methods like HPLC and LC-MS/MS are crucial for achieving specificity, as they can separate the different homologs, allowing for their individual quantification. shimadzu.comresearchgate.net The high selectivity of detection techniques like tandem mass spectrometry (MS/MS) further ensures that the signal is specific to the target analyte, even in complex matrices. researchgate.net
Robustness refers to the capacity of a method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Robustness studies involve systematically altering parameters such as mobile phase composition, pH, column temperature, and flow rate to assess the impact on the analytical results. A validated LC method for benzalkonium chloride was shown to be robust, indicating its reliability for routine analysis. researchgate.net A robust method for extracting QACs from soil and sewage sludge has also been developed, highlighting its reliability for environmental analysis. nih.gov
Development of Analytical Reference Standards and Certification
The availability of high-purity analytical reference standards is a prerequisite for the accurate quantification of chemical compounds. These standards are used for instrument calibration, method validation, and quality control, serving as the benchmark against which unknown samples are measured.
For this compound, certified analytical reference standards are commercially available from various suppliers. hpc-standards.comsynzeal.comsigmaaldrich.com These standards are characterized by a high degree of purity, often ≥97% or ≥98%, which is verified by techniques such as HPLC or titration. sigmaaldrich.comchemimpex.com
These reference materials are essential for laboratories conducting food and environmental analysis to ensure compliance with regulatory limits. hpc-standards.com They are supplied with a Certificate of Analysis (COA) which provides detailed information on the material's identity, purity, and characterization data, compliant with regulatory guidelines. synzeal.com The availability of such well-characterized standards is crucial for analytical method development and validation (AMV) and for quality control (QC) applications during commercial production of products containing this compound. synzeal.com
Applications of this compound in Scientific Research and Industrial Processes
This compound, a quaternary ammonium compound, possesses a molecular structure that lends itself to a wide array of applications in both scientific research and various industrial sectors. Its cationic nature and the presence of both a hydrophobic decyl chain and a hydrophilic benzyl-dimethyl-ammonium group are key to its functionality as a potent antimicrobial agent, surfactant, and chemical intermediate. This article explores its specific applications within the framework of scientific and industrial research.
Advanced Research Directions and Future Perspectives
Investigation of Synergistic Effects with Other Antimicrobial Agents
The principle of antimicrobial synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, offers a promising strategy to enhance efficacy and potentially reduce the required concentrations of biocides. researchgate.net Research into the synergistic potential of benzyldimethyldecylammonium chloride and other benzalkonium chlorides (BACs) is an active area of investigation.
Studies have shown that synergistic interactions are often specific to the microbial species and the chemical agents involved. researchgate.net For instance, a synergistic interaction was identified between benzalkonium chloride and chlorocresol against Enterococcus faecalis and Staphylococcus aureus, though this effect was not observed against Acinetobacter baumannii or Klebsiella pneumoniae. researchgate.netresearchgate.net This specificity suggests that the mechanisms of synergy are nuanced and depend on the distinct biochemical and structural characteristics of the target microorganisms.
Another promising avenue of research involves combining QACs with essential oil constituents (EOCs). A recent study demonstrated bactericidal synergy in all tested combinations of benzalkonium chloride (BAC) and didecyldimethylammonium chloride (DDAC) with the EOCs carvacrol (B1668589) and eugenol (B1671780) against Escherichia coli and Bacillus cereus. oup.com Time-kill curve analysis confirmed these synergistic combinations achieved a significant reduction (>4-log10) in the initial bacterial load. oup.com Such findings highlight the potential for developing potent antimicrobial formulations that leverage the different mechanisms of action of QACs and phytochemicals. oup.com Patent filings also describe compositions where a primary QAC biocide operates synergistically with a second agent, such as another QAC, a tertiary amine, or a pyrithione, to enhance the inhibition of microbial growth. scbt.com
| Agent 1 | Agent 2 | Target Microorganism(s) | Observed Effect | Reference |
|---|---|---|---|---|
| Benzalkonium Chloride (BAC) | Chlorocresol | Enterococcus faecalis, Staphylococcus aureus | Synergistic interaction observed via checkerboard assay and confirmed by time-kill method. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Benzalkonium Chloride (BAC) | Carvacrol | Escherichia coli, Bacillus cereus | Bactericidal synergy confirmed by fractional bactericidal concentration index (FBCI) and time-kill curves. oup.com | oup.com |
| Benzalkonium Chloride (BAC) | Eugenol | Escherichia coli, Bacillus cereus | Bactericidal synergy confirmed by FBCI and time-kill curves. oup.com | oup.com |
| Quaternary Ammonium (B1175870) Salt | Pyrithione | Various bacteria (Gram-positive) | Synergistic interactions for killing and controlling various microorganisms. scbt.com | scbt.com |
Development of Environmentally Benign Formulations for Reduced Impact
The widespread use and persistence of traditional QACs have led to concerns about their environmental impact, including potential toxicity to aquatic organisms and the promotion of antimicrobial resistance. nih.gov This has spurred research into the development of environmentally benign formulations designed for reduced environmental persistence and impact.
A key strategy is the design of inherently degradable QACs. Researchers have reported a new class of QACs that incorporate relatively volatile chemical functional groups, such as ester and thioether bonds, into their molecular structure. nih.gov These bonds are more susceptible to hydrolysis and microbial degradation compared to the stable C-N, C-C, and C-H bonds that characterize conventional QACs. nih.gov This approach facilitates the breakdown of the compound in natural waters over time. nih.gov
Another approach involves modifying the hydrophobic component of the QAC molecule. For instance, new QACs have been synthesized by replacing the traditional long alkyl chain with a zinc phthalocyanine (B1677752) moiety, which is also hydrophobic but offers a different environmental profile. acs.org Furthermore, the design of "green surfactants" from renewable resources, adhering to the principles of green chemistry, is a growing field. nih.gov These efforts aim to create compounds that are not only effective but also have a lower toxicological footprint and are derived from sustainable feedstocks. nih.gov
Regulatory bodies like the U.S. Environmental Protection Agency (USEPA) conduct environmental risk assessments and may require risk-reduction measures to protect the environment. nih.gov Such measures can include limiting application rates or prohibiting the discharge of effluents containing the compound into aquatic systems without proper permits. nih.gov The development of formulations that are readily biodegradable and have a lower ecotoxicity profile is crucial for mitigating these risks and ensuring the long-term sustainability of antimicrobial technologies. epa.gov
Advanced In Silico Modeling and Predictive Analytics for Biological and Environmental Fate
In silico modeling and predictive analytics are becoming indispensable tools for assessing the toxicological and environmental profiles of chemical compounds, including this compound. nih.govnih.gov These computational methods offer a rapid and cost-effective means to predict a compound's behavior, prioritize testing, and support regulatory decision-making, often reducing the need for extensive animal testing. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models are used to correlate a compound's chemical structure with its biological activity or environmental properties. researchgate.net For QACs, these models can help predict toxicity to various organisms. researchgate.net For example, the U.S. EPA's EPIWIN (Estimation Programs Interface for Windows) suite includes models that can estimate physicochemical properties like the octanol-water partition coefficient (log Kow), which influences environmental distribution. nih.gov However, it is noted that the predictive accuracy of such models can be limited for surfactants due to their unique properties. researchgate.netnih.gov
More sophisticated kinetic models are being developed to predict the fate of benzalkonium chlorides in specific environments. One study successfully modeled the biodegradation of BAC in an activated sludge system using two-phase biodegradation kinetics. researchgate.net This model accounts for the rapid partitioning of the compound onto biomass followed by degradation in both the aqueous and solid phases, providing a more accurate prediction of its persistence in wastewater treatment plants. researchgate.net
Predictive toxicology databases, such as the Distributed Structure-Searchable Toxicity (DSSTox) Database Network, enable in silico screening of environmental chemicals. nih.gov By comparing the chemical structure of a QAC to compounds with known toxicological profiles, researchers can identify potential hazards. One such study identified benzalkonium chlorides as being structurally similar to a potent inhibitor of cholesterol biosynthesis, leading to further investigation of this specific toxicological pathway. nih.gov These predictive approaches are vital for understanding the potential biological and environmental fate of this compound and guiding the development of safer alternatives.
Novel Approaches for Sustainable Synthesis and Degradation
Future research is increasingly focused on the entire lifecycle of this compound, from its creation to its ultimate breakdown. This involves developing greener synthesis methods and better understanding its degradation pathways to minimize environmental impact.
Sustainable Synthesis
Traditional synthesis of QACs often involves toxic and corrosive methylating agents like methyl halides or dimethyl sulfate. researchgate.net Green chemistry principles are being applied to develop safer and more efficient synthetic routes. A notable advancement is the use of dimethyl carbonate (DMC) as a "green" methylating reagent. researchgate.netacs.org DMC is non-toxic and more atom-efficient, avoiding the production of inorganic salt byproducts that require treatment. researchgate.net Another sustainable approach involves using natural and renewable materials, such as tallow (B1178427) and coconut oil, as starting feedstocks for producing QACs. nih.gov Fatty acids are extracted from these natural oils and reacted with amines and alkyl halides to produce the final quaternary ammonium compounds. nih.gov
Sustainable Degradation
Understanding the biodegradation pathways of this compound is crucial for assessing its environmental persistence. Studies have shown that microorganisms can degrade benzalkonium chlorides. A key degradation pathway initiated by the bacterium Aeromonas hydrophila involves the initial cleavage of the C-alkyl-N bond. nih.govresearchgate.net This step forms benzyldimethylamine as the primary metabolite. nih.govresearchgate.net Subsequent demethylation reactions can lead to the formation of benzylmethylamine and benzylamine, followed by deamination to produce benzaldehyde, which is then rapidly converted to benzoic acid and further degraded. nih.govresearchgate.net Research using moving bed biofilm reactors has identified numerous metabolites, confirming complex degradation processes within microbial communities. The ability of mixed aerobic cultures to completely degrade the compound into products with insignificant toxicity has also been demonstrated. This knowledge is vital for designing and operating wastewater treatment systems that can effectively remove these compounds. researchgate.net
| Metabolite | Precursor | Degradation Pathway Step | Reference |
|---|---|---|---|
| Benzyldimethylamine | Benzalkonium Chloride | Initial cleavage of the C-alkyl-N bond. nih.govresearchgate.net | nih.govresearchgate.net |
| Benzylmethylamine | Benzyldimethylamine | Subsequent demethylation. nih.govresearchgate.net | nih.govresearchgate.net |
| Benzylamine | Benzylmethylamine | Further demethylation. nih.govresearchgate.net | nih.govresearchgate.net |
| Benzaldehyde | Benzylamine | Deamination. nih.govresearchgate.net | nih.govresearchgate.net |
| Benzoic Acid | Benzaldehyde | Rapid conversion/oxidation. nih.govresearchgate.net | nih.govresearchgate.net |
Longitudinal Studies on Microbial Community Structure Changes in Response to Exposure
Long-term, or longitudinal, studies are critical for understanding the persistent effects of this compound on the structure and function of microbial communities in various environments. Chronic exposure can lead to significant shifts in microbial populations, potentially impacting ecosystem health and promoting antimicrobial resistance.
Research has shown that long-term exposure to benzalkonium chlorides (BACs) can reduce microbial community diversity. In controlled experiments, microbial communities continuously exposed to BACs showed an enrichment of BAC-resistant species, particularly those from the Pseudomonas genus. This selective pressure not only increases tolerance to the disinfectant itself but can also lead to cross-resistance to clinically relevant antibiotics such as penicillin G, tetracycline, and ciprofloxacin. The mechanisms for this increased resistance include the degradation of the antimicrobial compounds and the activity of multidrug resistance efflux pumps.
Studies in specific environmental matrices reveal similar trends. In natural water from a eutrophic lake, exposure to benzyldimethyldodecyl ammonium chloride led to a selective enrichment of bacteria from the genera Rheinheimera, Pseudomonas, and Vogesella, suggesting these groups have a higher resistance or degradation capacity. In soil environments, BAC exposure was found to decrease the alpha diversity of the microbial community and enrich for phyla such as Crenarchaeota and Proteobacteria. nih.gov Such shifts can also alter crucial biogeochemical cycles; for example, BAC has been shown to activate nitrogen fixation and nitrification genes while inhibiting denitrification genes in soil. nih.gov These findings underscore the profound and lasting impact that continuous exposure to this compound can have on the structure and function of microbial ecosystems.
| Environment/System | Key Findings on Microbial Community | Functional Impact | Reference |
|---|---|---|---|
| Aerobic Microbial Communities (Lab-based) | Reduced community diversity; enrichment of BAC-resistant species, predominantly Pseudomonas. | Increased resistance to BACs and cross-resistance to antibiotics (penicillin G, tetracycline, ciprofloxacin). | |
| Natural Water (Eutrophic Lake) | Selective enrichment of Rheinheimera, Pseudomonas, and Vogesella at higher concentrations. | Inhibition of nitrogen fixation (nifH) and ammonia (B1221849) monooxygenase (amoA) genes at high concentrations. | |
| Soil | Decreased alpha diversity; enrichment of Crenarchaeota and Proteobacteria. nih.gov | Activation of nitrogen fixation (nifH) and nitrification (AOA, AOB) genes; inhibition of denitrification (narG) gene. nih.gov | nih.gov |
Q & A
Q. What safety protocols are essential for handling this compound in aerosol-generating procedures?
- Methodological Answer : Use NIOSH-certified N95 respirators and fume hoods (face velocity ≥0.5 m/s) to mitigate inhalation risks (H335). For skin protection, wear nitrile gloves (ASTM D6978-05) and lab coats. Decontaminate spills with 70% ethanol, followed by 0.1 M sodium thiosulfate to neutralize residual activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
